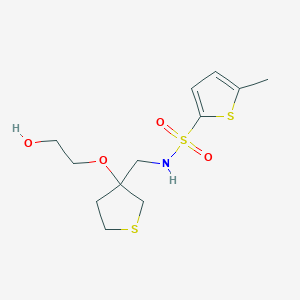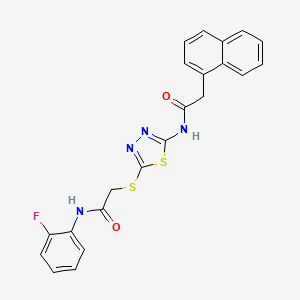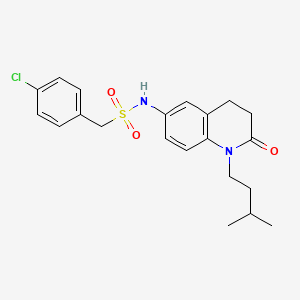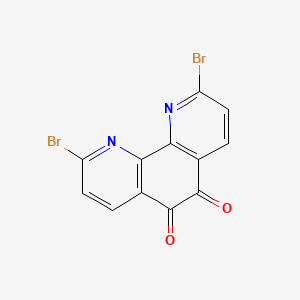![molecular formula C18H12Cl2N4O3S B3009638 4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 450340-92-8](/img/structure/B3009638.png)
4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H12Cl2N4O3S and its molecular weight is 435.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Development
- Thermally Stable Polymers : A study by Mehdipour‐Ataei and Hatami (2007) discusses the development of new types of soluble, thermally stable polymers. These polymers are synthesized using a diamine monomer, which includes flexible sulfone, sulfide, and amide units, demonstrating potential applications in advanced technology sectors (Mehdipour‐Ataei & Hatami, 2007).
Crystal Engineering
- Hydrogen and Halogen Bonds : Saha, Nangia, and Jaskólski (2005) explored the molecular tapes in complexes through strong hydrogen bonds and weaker interactions involving halogen atoms. This research provides insights into crystal design, potentially impacting material science and pharmaceuticals (Saha, Nangia, & Jaskólski, 2005).
Optical Materials
- Fluorescence and Non-linear Optical Properties : Barberá et al. (1998) conducted a study on the structure-property relationships in pyrazoline derivatives, noting that substituting the phenyl ring can tune the physical properties of these compounds. This research is significant for developing materials with specific optical characteristics (Barberá et al., 1998).
Molecular Docking and Quantum Chemical Calculations
- Spectroscopic and Structural Analysis : Viji et al. (2020) focused on the molecular structure and spectroscopic data of a related compound, providing insights into molecular parameters and electronic properties. This research is crucial for understanding the interactions and behaviors of such compounds at the molecular level (Viji et al., 2020).
Carbonic Anhydrase Inhibition
- Development of Novel Inhibitors : Sapegin et al. (2018) synthesized [1,4]oxazepine-based primary sulfonamides that showed strong inhibition of carbonic anhydrases, highlighting potential therapeutic applications (Sapegin et al., 2018).
Antimicrobial Agents
- Synthesis and Biological Evaluation : Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated them for anti-inflammatory and antibacterial activities. This research contributes to the development of new pharmaceutical agents (Ravula et al., 2016).
Photocatalytic Mechanisms
- Elucidation of Photocatalytic Processes : Tolosana-Moranchel et al. (2018) investigated the photocatalytic mechanisms of phenolic compounds, contributing to environmental science and pollution control (Tolosana-Moranchel et al., 2018).
Anticancer and Antimicrobial Agents
- Synthesis and Molecular Docking Studies : Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds with potential anticancer and antimicrobial applications, highlighting the compound's role in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Spectroscopic Properties and Biological Activity
- Structural and Activity Analysis : He et al. (2014) focused on the spectroscopic properties and biological activity of a similar compound, contributing to our understanding of structure-activity relationships (He et al., 2014).
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
These compounds increase dramatically under cellular damage . Pyrazole derivatives have been linked to the modulation of these pathways .
Pharmacokinetics
The biological activities of similar pyrazole derivatives have been studied .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3S/c19-11-2-1-3-12(7-11)23-17(13-8-28-9-15(13)22-23)21-18(25)10-4-5-14(20)16(6-10)24(26)27/h1-7H,8-9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHBCAWDZPHBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)





![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)
![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)

![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)

![1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B3009575.png)

